alpha-(Diethoxyphosphorylmethyl)styrene
Description
Alpha-(Diethoxyphosphorylmethyl)styrene is a styrene derivative modified with a diethoxyphosphorylmethyl group (-CH₂-PO(OEt)₂). The styrene backbone enables polymerization, while the phosphoryl group may influence solubility, stability, and interaction with other molecules .
Properties
CAS No. |
51876-00-7 |
|---|---|
Molecular Formula |
C13H19O3P |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H19O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChI Key |
RLKPZAJMZSWRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=C)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical Properties of Styrene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Log Kow | Vapor Pressure (mmHg) |
|---|---|---|---|---|---|
| Styrene (C₈H₈) | C₈H₈ | 104.15 | 0.43 mg/m³ | 2.96 | 5.0 (20°C) |
| Alpha-methylstyrene (C₉H₁₀) | C₉H₁₀ | 118.18 | <1 mg/L | 3.20 | 1.2 (25°C) |
| Alpha-(Diethoxyphosphorylmethyl)styrene | C₁₃H₁₉O₃P | 278.26 (estimated) | Moderate (polar solvents) | ~1.5–2.5 (estimated) | <0.1 (estimated) |
Key Observations :
- Solubility: The phosphoryl group enhances polarity, likely improving solubility in polar solvents (e.g., ethanol, acetone) over styrene, which is hydrophobic (water solubility: 0.43 mg/m³) .
Chemical Reactivity
Table 2: Reactivity Comparison
| Compound | Polymerization Behavior | Stability | Key Reactivity Features |
|---|---|---|---|
| Styrene | Radical polymerization; exothermic | Stable under inert conditions | Susceptible to peroxidation |
| Alpha-methylstyrene | Slower polymerization due to steric hindrance | Thermally stable up to 200°C | Resistance to chain transfer |
| This compound | Likely retarded polymerization due to phosphoryl group | Hydrolytically sensitive (P-O bonds) | Phosphoryl group enables nucleophilic substitution |
Key Observations :
- Polymerization : The phosphoryl group may act as a chain-transfer agent or inhibitor, similar to additives that retard styrene polymerization rates .
- Hydrolytic Stability : The P-O bonds in the phosphoryl group could make the compound susceptible to hydrolysis, unlike styrene or alpha-methylstyrene .
- Functionalization : The phosphoryl group offers sites for further chemical modification (e.g., phosphorylation reactions) .
Key Observations :
- Flame Retardancy: The phosphoryl group may enhance flame-retardant properties, similar to other organophosphorus compounds .
- Toxicity: Organophosphates are often associated with neurotoxicity, but diethoxy derivatives may exhibit lower acute toxicity compared to industrial pollutants like alpha-HCH (e.g., log Kow 3.8, high persistence) .
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